molecular formula C19H15BrO4 B13927722 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester

Cat. No.: B13927722
M. Wt: 387.2 g/mol
InChI Key: NLSQXLVYGGIPRR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring system substituted with a bromine atom, a hydroxy group, a phenylmethoxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-naphthalenecarboxylic acid to introduce the bromine atom at the 8-position. This is followed by the introduction of the hydroxy group at the 4-position through a hydroxylation reaction. The phenylmethoxy group is then added via a nucleophilic substitution reaction, and finally, the methyl ester group is introduced through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom with an amine can produce an amino derivative.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl-
  • 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-

Uniqueness

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester is unique due to the combination of substituents on the naphthalene ring. The presence of the bromine atom, hydroxy group, phenylmethoxy group, and methyl ester group imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-7-(phenylmethoxy)-, methyl ester is C19H15BrO4C_{19}H_{15}BrO_4 with a molecular weight of 387.2 g/mol. The structure features a bromine atom at position 8, a hydroxy group at position 4, and a phenylmethoxy group at position 7 on the naphthalene ring. These substitutions are crucial as they influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H15BrO4
Molecular Weight387.2 g/mol
CAS Number740836-59-3
SMILESCOC(=O)C1=CC2=C(C=CC(=C2Br)OCC3=CC=CC=C3)C(=C1)O

Synthesis

The synthesis of this compound can be achieved through various methods involving bromination, esterification, and functional group transformations. The detailed synthetic pathways are critical for understanding how to produce this compound for further biological testing.

Biological Activities

While direct studies on the biological activity of this compound are scarce, similar compounds have demonstrated significant biological interactions. Here are some potential activities based on structural analogs:

  • Antimicrobial Activity : Compounds with similar naphthalene structures have shown antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives of naphthalene carboxylic acids have been tested for cytotoxicity against cancer cell lines. For instance, structural modifications can enhance their efficacy as anticancer agents.
  • Enzyme Inhibition : Naphthalene derivatives are known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are targets for anti-inflammatory drugs.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of structurally related compounds on human cancer cell lines, revealing that specific substitutions could lead to enhanced potency against certain types of cancer cells.
  • Enzyme Interaction Studies : Research has shown that similar naphthalene derivatives can inhibit enzymes involved in inflammatory pathways. The presence of hydroxyl and methoxy groups plays a significant role in modulating these interactions.
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicate that the positioning of bromine and methoxy groups significantly affects the biological activity of naphthalene derivatives.

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

methyl 8-bromo-4-hydroxy-7-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H15BrO4/c1-23-19(22)13-9-15-14(16(21)10-13)7-8-17(18(15)20)24-11-12-5-3-2-4-6-12/h2-10,21H,11H2,1H3

InChI Key

NLSQXLVYGGIPRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2Br)OCC3=CC=CC=C3)C(=C1)O

Origin of Product

United States

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